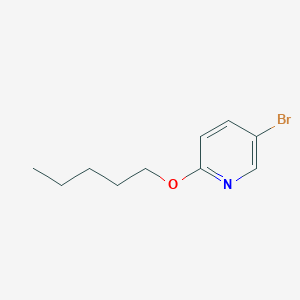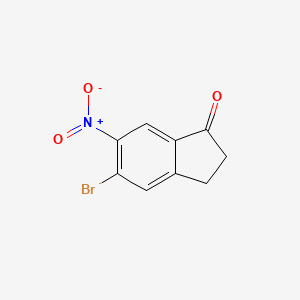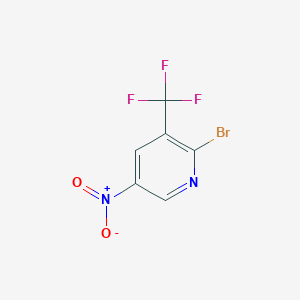![molecular formula C10H12F3N3O2 B1523460 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1291287-24-5](/img/structure/B1523460.png)
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Vue d'ensemble
Description
2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, also known as 2-CPAP, is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of pyrazole and has been found to have a wide range of biological and pharmacological activities. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-CPAP has been studied for its potential use in the treatment of various neurological disorders.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
Brönsted Acid-Mediated Annulations : The use of 1-Cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of Brönsted acid for efficient synthesis of 1,3,5-trisubstituted pyrazoles is highlighted in research. This method allows access to structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).
CuX(2)-Mediated Cyclization : Research demonstrates cyclopropylideneacetic acids and esters react with CuBr(2) or CuI/I(2) in aqueous acetonitrile, forming 2(5H)-furanones or 5,6-dihydro-2H-pyran-2-ones. The reaction's selectivity significantly depends on temperature (Huang & Zhou, 2002).
Quantum-Chemical Calculations : Research involving 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation explores semi-empirical AM1 calculations to study reaction mechanisms, providing insights into structural determinations (Yıldırım, Kandemirli, & Akçamur, 2005).
1,3-Dipolar Cycloadditions and Sigmatropic Rearrangements : The cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes and subsequent rearrangements leading to CF3-substituted pyrazoles are studied for their regioselectivities and reaction conditions (Gladow, Doniz‐Kettenmann, & Reissig, 2014).
Lewis Acid Catalyzed Reactions : Investigations into the reactions of cyclopropane-1,1-dicarboxylates with pyrazolines, catalyzed by scandium or ytterbium triflates, lead to the formation of N-substituted 2-pyrazolines or diazabicyclooctanes, providing insights into potential reaction mechanisms (Tomilov, Novikov, & Nefedov, 2010).
Chemical Synthesis and Compound Formation
Microwave Assisted Condensation : Research on 2-arylhydrazonopropanals explores their use in synthesizing various heterocyclic derivatives, highlighting the importance of structural assignments and potential applications in chemical synthesis (Al‐Zaydi, Borik, & Elnagdi, 2003).
Antimicrobial Efficacy : Studies on novel pyrrole and pyrazole derivatives containing phenylamino-propanoyl moiety from 3-phenylaminopropanohydrazide show their potential in vitro antimicrobial activity (Tumosienė, Kantminienė, Pavilonis, Maželienė, & Beresnevičius, 2009).
Organocatalyst Synthesis : The research on pentafluorophenylammonium triflate (PFPAT) catalyzing condensation of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives for synthesizing ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives highlights advances in organocatalysis and their antimicrobial activity (Ghashang, Mansoor, & Aswin, 2013).
Advanced Chemical Research
Solvent Switchable Reactions : The research on the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles via trifluoroacetylated acetylenes and aryl (alkyl) hydrazines, highlighting the influence of solvent nature, showcases advanced techniques in chemical synthesis (Muzalevskiy, Rulev, Romanov, Kondrashov, Ushakov, Chertkov, & Nenajdenko, 2017).
Catalysis in Oxidation Reactions : Studies on pyrazole and trispyrazolylmethane rhenium complexes as catalysts for ethane and cyclohexane oxidations demonstrate their efficacy in selective catalysis under mild conditions (Alegria, Kirillova, Martins, & Pombeiro, 2007).
Propriétés
IUPAC Name |
2-(cyclopropylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c11-10(12,13)8-3-4-16(15-8)5-7(9(17)18)14-6-1-2-6/h3-4,6-7,14H,1-2,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAMDBWLJCIPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(CN2C=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



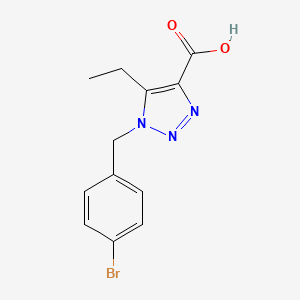
![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
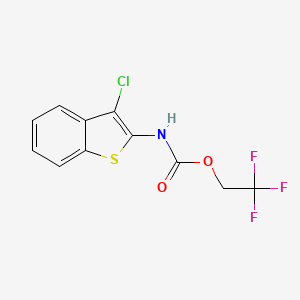
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
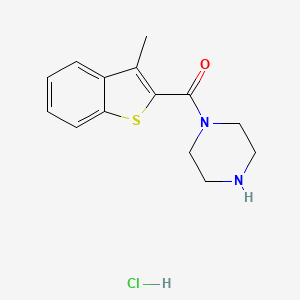
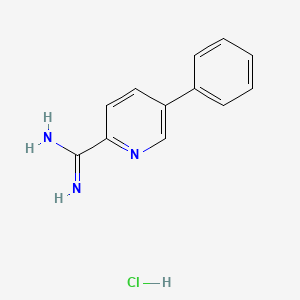
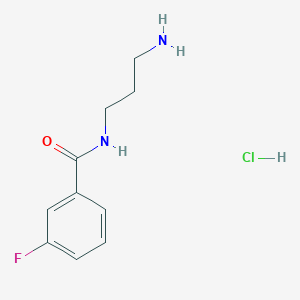
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
